4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a carboxamide group
Preparation Methods
The synthesis of 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and suitable amines . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly on the pyrimidine ring, can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and piperidine carboxamides. For example:
2-amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core but differs in functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)amino)pyrimidine: Another pyrimidine derivative with different substituents
Properties
IUPAC Name |
4-[methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-6-4-5-7-17(14)22-19(25)24-10-8-16(9-11-24)23(3)18-12-15(2)20-13-21-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNTVADPVUDPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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